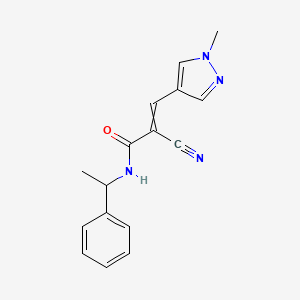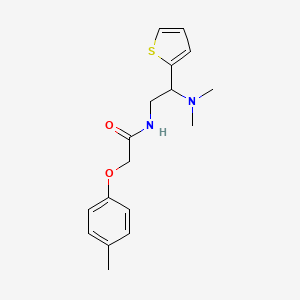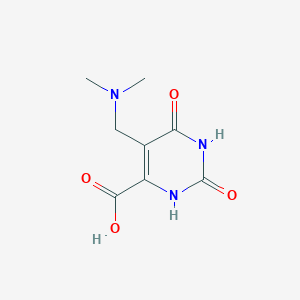
5-Dimethylaminomethyl-2,6-dioxo-1,2,3,6-tetrahydro-pyrimidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Dimethylaminomethyl-2,6-dioxo-1,2,3,6-tetrahydro-pyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C8H11N3O4 . It is a product used for proteomics research .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 213.19100 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Wissenschaftliche Forschungsanwendungen
Quantum Chemical Studies
Quantum chemical calculations have been performed on various methyl- and dimethyl-substituted pyrimidine carboxylic acids, exploring their electronic structures, molecular geometries, and reaction routes with nitrating agents. These studies help understand the factors influencing the direction and probability of chemical reactions involving pyrimidine derivatives, including their interactions with solvents and substituents (Mamarakhmonov et al., 2016).
Cocrystal Design
Research has been conducted on cocrystals involving dimethylpyrimidine and various carboxylic acids, characterized by single-crystal X-ray diffraction. This work elucidates the hydrogen bonding patterns and molecular arrangements in these cocrystals, which are significant for pharmaceutical and material science applications (Rajam et al., 2018).
Antimicrobial Evaluation
Novel dihydropyrimidine-5-carboxylic acids have been synthesized and evaluated for their antimicrobial activity. This research highlights the potential of pyrimidine derivatives in developing new antimicrobial agents, demonstrating significant to moderate antibacterial and antifungal activities (Shastri & Post, 2019).
Synthesis and Reactions
Studies on the synthesis and proton NMR spectra of monomethyl- and dimethylpyrimidine-5-carboxylic acids have provided insights into the regioselective covalent hydration of these compounds, contributing to the understanding of their chemical behavior and potential applications in synthetic chemistry (Kress, 1994).
Efficient Synthesis and Catalysis
Research into the efficient synthesis of pyrido[2,3-d]pyrimidine-7-carboxylic acids using a TiO2/SiO2 nanocomposite in aqueous media showcases the advancement in green chemistry and catalysis, offering a sustainable approach to synthesizing pyrimidine derivatives (Sadegh-Samiei & Abdolmohammadi, 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-[(dimethylamino)methyl]-2,4-dioxo-1H-pyrimidine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c1-11(2)3-4-5(7(13)14)9-8(15)10-6(4)12/h3H2,1-2H3,(H,13,14)(H2,9,10,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQSUXJZSSRCST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(NC(=O)NC1=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Dimethylaminomethyl-2,6-dioxo-1,2,3,6-tetrahydro-pyrimidine-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(Trifluoromethyl)cyclopropyl]methanethiol](/img/structure/B2632578.png)
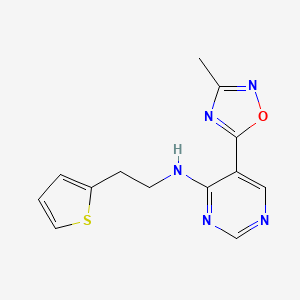

![2-(2-Methoxyphenyl)-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2632583.png)
![3-[(Chloroacetyl)(4-methoxyphenyl)amino]propanamide](/img/structure/B2632584.png)
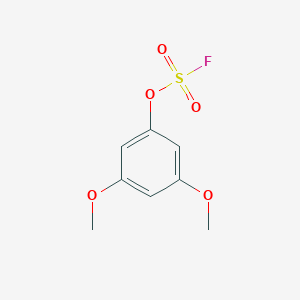

![N-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2632589.png)

![Methyl 4-(2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2632595.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide](/img/structure/B2632596.png)
![4-(4-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2632597.png)
